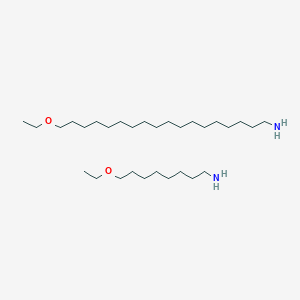

18-ethoxyoctadecan-1-amine;8-ethoxyoctan-1-amine

Description

18-ethoxyoctadecan-1-amine;8-ethoxyoctan-1-amine: are a class of compounds derived from fatty acids with chain lengths ranging from 8 to 18 carbon atoms, including unsaturated variants. These compounds are ethoxylated, meaning they have been chemically modified by the addition of ethylene oxide groups. This modification enhances their solubility and surfactant properties, making them valuable in various industrial applications.

Propriétés

Numéro CAS |

68603-39-4 |

|---|---|

Formule moléculaire |

C30H66N2O2 |

Poids moléculaire |

486.9 g/mol |

Nom IUPAC |

18-ethoxyoctadecan-1-amine;8-ethoxyoctan-1-amine |

InChI |

InChI=1S/C20H43NO.C10H23NO/c1-2-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21;1-2-12-10-8-6-4-3-5-7-9-11/h2-21H2,1H3;2-11H2,1H3 |

Clé InChI |

UWHGCDVJHNSENJ-UHFFFAOYSA-N |

SMILES |

CCOCCCCCCCCCCCCCCCCCCN.CCOCCCCCCCCN |

SMILES canonique |

CCOCCCCCCCCCCCCCCCCCCN.CCOCCCCCCCCN |

Autres numéros CAS |

68603-39-4 |

Pictogrammes |

Irritant; Environmental Hazard |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of amides, C8-18 and C18-unsatd., ethoxylated typically involves the reaction of fatty acids or their derivatives with ethylene oxide. The process can be summarized as follows:

Fatty Acid Activation: Fatty acids are first converted into their corresponding acid chlorides or esters.

Amidation: The activated fatty acids react with amines to form amides.

Ethoxylation: The resulting amides are then reacted with ethylene oxide under controlled conditions to introduce ethoxyl groups.

Industrial Production Methods: Industrial production of these compounds often involves continuous processes with precise control over reaction parameters such as temperature, pressure, and the molar ratio of reactants. Catalysts may be used to enhance reaction rates and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 18-ethoxyoctadecan-1-amine;8-ethoxyoctan-1-amine can undergo oxidation reactions, particularly at the unsaturated sites.

Reduction: Reduction reactions can convert unsaturated amides to their saturated counterparts.

Substitution: These compounds can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium) is typical.

Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products:

Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

Reduction: Saturated amides.

Substitution: Amides with different functional groups replacing the original ones.

Applications De Recherche Scientifique

Chemistry:

Surfactants: Used as non-ionic surfactants in detergents and emulsifiers.

Solubilizing Agents: Enhance the solubility of hydrophobic compounds in aqueous solutions.

Biology and Medicine:

Drug Delivery: Utilized in formulations to improve the bioavailability of drugs.

Biocompatibility: Studied for their biocompatibility in medical applications.

Industry:

Lubricants: Serve as additives in lubricants to improve performance.

Anticorrosive Agents: Used in coatings to prevent corrosion.

Mécanisme D'action

The mechanism of action of amides, C8-18 and C18-unsatd., ethoxylated is primarily based on their surfactant properties. The ethoxylated groups enhance their ability to reduce surface tension, allowing them to interact with both hydrophobic and hydrophilic substances. This dual affinity makes them effective in emulsifying, solubilizing, and stabilizing various formulations.

Comparaison Avec Des Composés Similaires

- Amides, C8-18 and C18-unsatd., N,N-bis(hydroxyethyl)

- Fatty acids, C8-18 and C18-unsatd., mixed esters with C18-unsatd. fatty acid dimers

Comparison:

- Solubility: Ethoxylated amides generally have better solubility in water compared to their non-ethoxylated counterparts.

- Surfactant Properties: The presence of ethoxyl groups enhances their surfactant properties, making them more effective in reducing surface tension.

- Applications: While both ethoxylated and non-ethoxylated amides are used in similar applications, the ethoxylated variants are preferred in formulations requiring higher solubility and better emulsifying properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.